1-butanesulfonic acid methyl ester
Description
Contextualization within Organosulfur Chemistry and Ester Functional Group Research
1-butanesulfonic acid methyl ester is a member of the broad class of organosulfur compounds, which are organic molecules containing one or more sulfur-carbon bonds. sciencedaily.com Organosulfur chemistry is a vast field, encompassing compounds with diverse properties and applications, from essential amino acids like methionine to industrial solvents and pharmaceuticals. wikipedia.org Specifically, this compound is a sulfonate ester, which is a subclass of organosulfur compounds characterized by the R-SO2-OR' functional group. wikipedia.org
Sulfonate esters are noted for their stability and are considered important building blocks in synthetic chemistry. eurjchem.com They are analogous to carboxylic acid esters but are derived from sulfonic acids. wikipedia.org The ester functional group, in general, is a cornerstone of organic chemistry, found in natural products, polymers, and a wide array of synthetic molecules. researchgate.netnumberanalytics.com Research into ester functional groups is continually evolving, with new catalysts and synthetic methods being developed to create these linkages more efficiently and sustainably. researchgate.net this compound, as a sulfonate ester, is part of this ongoing research, providing a platform for developing and understanding reactions involving the sulfonate moiety. eurjchem.com
Historical Development of Butanesulfonic Acid Ester Chemistry
The study of sulfonic acid derivatives has a history rooted in the development of synthetic dyes and detergents. The first synthetic surfactant, a sulfated castor oil, was developed in 1875. sanhe-daily.com This was followed by the production of alkyl naphthalene (B1677914) sulfonates during World War I and alkylbenzene sulfonates in 1936, which became widely used as synthetic detergents. sanhe-daily.com These developments laid the groundwork for the broader field of sulfonate chemistry.
The preparation of simple alkyl sulfonates was a subject of academic research by the 1930s. A notable publication in 1935 by R. M. Reed and H. V. Tartar in the Journal of the American Chemical Society detailed the preparation of sodium alkyl sulfonates. acs.org This foundational work contributed to the understanding of how to form the sulfonate salts that are precursors to sulfonate esters. The synthesis of sulfonate esters, often through the reaction of an alcohol with a sulfonyl chloride, became a standard transformation in organic chemistry. wikipedia.org The chemistry of butanesulfonic acid and its esters, including the methyl ester, evolved from this broader historical context, finding its niche as a useful building block in more specialized synthetic applications.
Significance as a Research Substrate and Reagent in Advanced Chemical Sciences
The primary significance of this compound in advanced chemical sciences lies in its role as a research substrate and a reactive chemical agent. ontosight.ai Sulfonate esters are well-regarded in organic synthesis for being excellent leaving groups, meaning they are readily displaced in nucleophilic substitution reactions. wikipedia.orgeurjchem.com This property makes them valuable as alkylating agents, which are compounds that introduce an alkyl group into a molecule. wikipedia.org
Methyl esters of sulfonic acids, such as methyl methanesulfonate (B1217627), are known to be potent alkylating agents used in chemical research to study DNA damage and repair, as they can methylate DNA bases. nih.gov By analogy, this compound can be employed as a butanating agent, though its specific applications are more targeted. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai
In the realm of advanced chemical synthesis, researchers utilize substrates like this compound to construct complex molecular architectures. For example, it can be used as a starting material in multi-step syntheses, where the butylsulfonyl group is incorporated into a larger molecule or where the methyl group is transferred. The reactivity of the C-O bond in the ester allows for a variety of transformations, making it a versatile tool for synthetic chemists exploring new reaction pathways and creating novel compounds with potential applications in materials science and medicinal chemistry. eurjchem.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
methyl butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-3-4-5-9(6,7)8-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXQRWRRNPKBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178415 | |
| Record name | 1-Butanesulfonic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2374-69-8 | |
| Record name | 1-Butanesulfonic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Butanesulfonic Acid Methyl Ester and Its Derivatives
Conventional Esterification Routes for Butanesulfonic Acids
Traditional methods for synthesizing sulfonate esters are well-documented and widely practiced. These routes typically involve either the direct reaction of a sulfonic acid with an alcohol or a two-step process via a more reactive sulfonyl intermediate.
The direct esterification of sulfonic acids is often more challenging than that of their carboxylic acid counterparts. rsc.org However, specific reagents can facilitate this transformation effectively. A facile and high-yielding method involves treating the sulfonic acid with an orthoformate, such as trimethyl orthoformate or triethyl orthoformate, to produce the corresponding methyl or ethyl ester. mdma.ch This reaction proceeds smoothly at room temperature or with gentle heating and is applicable to various sulfonic acids, including those with other sensitive functional groups like phenols. mdma.ch
The reaction can be performed by simply stirring the sulfonic acid in excess trimethyl orthoformate. mdma.ch For substrates with poor solubility, a mixture of methanol (B129727) and trimethyl orthoformate can be used, with the methanol being slowly distilled off to drive the reaction to completion. mdma.ch A proposed pathway suggests that the reaction is acid-catalyzed, with the sulfonic acid itself likely protonating the orthoformate to initiate the process. mdma.ch
Table 1: Esterification of Various Sulfonic Acids Using Orthoformates mdma.ch
| Sulfonic Acid Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| p-Toluenesulfonic acid | Trimethyl orthoformate | Methyl p-toluenesulfonate | 99 |
| p-Toluenesulfonic acid | Triethyl orthoformate | Ethyl p-toluenesulfonate | 98 |
| Methanesulfonic acid | Trimethyl orthoformate | Methyl methanesulfonate (B1217627) | 65* |
| Ethanesulfonic acid | Triethyl orthoformate | Ethyl ethanesulfonate | 73 |
Note: The yield for methyl methanesulfonate was reported as lower due to the high volatility of the product.
The most common and traditional route for preparing sulfonic acid esters involves the conversion of the sulfonic acid into a more reactive sulfonyl chloride. rsc.orggoogle.com This intermediate is then reacted with an alcohol, such as methanol, to yield the desired ester. eurjchem.com This two-step process is often preferred because it avoids the equilibrium limitations of direct esterification.
The sulfonylation of the alcohol is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine. researchgate.netyoutube.com The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the process to completion. youtube.com
Chlorination: R-SO₃H + Chlorinating Agent (e.g., SOCl₂, PCl₅) → R-SO₂Cl
Esterification: R-SO₂Cl + R'-OH + Base → R-SO₂OR' + Base·HCl
Structurally diverse sulfonyl chlorides can be synthesized from various starting materials, including the direct chlorosulfonation of certain organic compounds or through the oxidative chlorosulfonation of S-alkyl isothiourea salts, which offers a worker-friendly alternative. organic-chemistry.orgresearchgate.net
Advanced Esterification Strategies
Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for sulfonate ester synthesis. These strategies often employ transition metal catalysts or adhere to the principles of green chemistry, offering advantages such as milder reaction conditions, higher efficiency, and reduced environmental impact.
Transition metal catalysis has emerged as a powerful tool for forming sulfonate esters. Copper catalysts, in particular, have shown significant efficacy. One innovative method involves a visible-light-induced, one-pot, three-component reaction of arylazo sulfones, a sulfur dioxide surrogate like DABSO (DABCO·(SO₂)₂), and an alcohol. nih.gov This reaction is catalyzed by a copper salt, with copper(I) iodide (CuI) being particularly effective, affording a wide range of sulfonic esters in high yields under mild conditions. nih.gov
Another copper-catalyzed approach allows for the synthesis of activated sulfonate esters, such as pentafluorophenyl (PFP) esters, from boronic acids. acs.org This method proceeds via a palladium-catalyzed sulfination of the boronic acid, followed by an in-situ copper-catalyzed oxidation of the sulfinate intermediate to the final sulfonate ester. acs.org
Table 2: Effect of Different Copper Catalysts on a Model Sulfonic Ester Synthesis nih.gov
| Catalyst | Yield (%) |
|---|---|
| CuI | 85 |
| Cu(OAc)₂ | 75 |
| CuCl₂ | 73 |
| CuBr₂ | 71 |
| Cu(acac)₂ | 72 |
The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry, offering high selectivity under mild conditions. While the enzymatic synthesis of sulfonamides has been reported, involving enzyme-mediated sulfur dioxide capture, the direct enzymatic esterification of sulfonic acids is a less explored area. eurjchem.com The principles of biocatalysis, however, suggest that enzymes like lipases, which are commonly used for the esterification of carboxylic acids, could potentially be adapted for the sulfinylation or sulfonylation of alcohols. This remains an area of developing research interest, promising a highly sustainable route to sulfonate esters.
In line with the growing emphasis on sustainable chemistry, solvent-free methods for the synthesis of sulfonate esters have been developed. An efficient and novel approach utilizes cupric oxide (CuO) to catalyze the reaction between sulfonyl chlorides and alcohols under solvent-free grinding conditions. researchgate.net This method is applicable to a variety of alcohols, including methanol, and provides excellent yields. The absence of a solvent reduces waste and simplifies the workup procedure, making it an environmentally friendly process. researchgate.net This solid-state tosylation method, using a solid base like potassium carbonate, has proven to be efficient and scalable, further cementing its status as a green chemical process. researchgate.net
Asymmetric Synthesis of Chiral Sulfonate Esters and Analogs
The synthesis of chiral molecules, where a single stereoisomer is formed preferentially, is a cornerstone of modern chemical and pharmaceutical research. wikipedia.org Enantioselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction that forms chiral products from achiral or prochiral starting materials, resulting in an unequal mixture of enantiomers or diastereomers. wikipedia.org This control is achieved by introducing a chiral element during the reaction, which can be part of the substrate, reagent, or catalyst, thereby lowering the activation energy for the formation of one stereoisomer over the other. wikipedia.org
Diastereoselective and Enantioselective Approaches
The creation of stereogenic centers in sulfonate esters and their analogs is a significant challenge that has been addressed through various diastereoselective and enantioselective strategies. Diastereoselective reactions are those in which one diastereomer is preferentially formed over others. wikipedia.org Enantioselective synthesis aims to produce one enantiomer in excess of the other. wikipedia.org
A notable approach involves the asymmetric condensation of prochiral sulfinates with alcohols, facilitated by an organocatalyst like pentanidium. nih.gov This method has proven effective for a wide array of sulfinates, including aryl, naphthyl, thiophene, and alkyl variants, consistently yielding sulfinate esters with high enantioselectivity. nih.gov For instance, the reaction tolerates various functional groups, which allows for the late-stage modification of complex molecules and drug derivatives. nih.gov
Another powerful strategy is the dynamic kinetic resolution (DKR) process. In one such method, racemic sulfinamides are activated with a sulfonyl chloride to form a reactive aza-sulfinyl mixed anhydride (B1165640) intermediate. researchgate.net A naturally derived cinchonidine (B190817) catalyst then directs the reaction with an alcohol to produce S-chiral sulfinimidate esters with excellent enantiocontrol. researchgate.net
The following table summarizes the results of an organocatalytic approach to synthesize various enantioenriched sulfinate esters.
| Entry | Sulfinate | Product | Yield (%) | Enantiomeric Excess (e.e. %) |
| 1 | 4-Cyanobenzenesulfinate | Sulfinate ester 21 | Moderate | Moderate |
| 2 | Naphthyl sulfinate | Sulfinate ester 22-24 | High | High |
| 3 | Thiophene sulfinate | Sulfinate ester 25-29 | Excellent | Excellent |
| 4 | Alkyl sulfinate | Sulfinate ester 30-33 | Efficient | High |
| Data sourced from a study on asymmetric condensation using a pentanidium organocatalyst. nih.gov |
Chiral Auxiliary and Organocatalytic Strategies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org The N-tert-butanesulfinyl group, developed by Ellman, is a widely used chiral auxiliary in the asymmetric synthesis of chiral amines, demonstrating its utility in guiding stereoselective transformations. osi.lv
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, complementing traditional metal-based catalysts. nih.govrsc.org Organocatalytic strategies offer mild reaction conditions and high levels of stereocontrol. For example, a pentanidium-catalyzed sulfur alkylation of sulfenamides has been developed, which proceeds with high chemo- and enantioselectivity. researchgate.net This method avoids transition metals and produces a range of enantioenriched sulfilimines. researchgate.net
Furthermore, organocatalytic enantiodivergent synthesis allows for the production of either enantiomer of a product using the same enantiomer of a chiral catalyst, simply by changing an achiral reagent. nih.gov In the synthesis of chiral sulfinimidate esters, using N-chlorophthalimide (NCP) or trichloroisocyanuric acid (TCCA) as the chlorine source with a pentanidium catalyst leads to opposite enantiomers of the final product with high enantioselectivity. nih.gov The reactions with TCCA are notably rapid, often completing within minutes. nih.gov
Multicomponent Reaction (MCR) Strategies Incorporating Sulfonate Moieties
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that contains significant portions of all the starting materials. nih.govfrontiersin.org This approach is highly efficient, reduces waste, and allows for the rapid generation of complex molecules from simple precursors. nih.govfrontiersin.org
An innovative electrochemical MCR has been developed for the one-pot synthesis of enaminyl sulfonate esters. acs.org This method utilizes readily available starting materials: alkylamines, sulfur dioxide (SO₂), and various alcohols. The reaction proceeds in a quasidivided electrochemical cell under constant current, avoiding the need for additional supporting electrolytes as a monoalkylsulfite is generated in situ. acs.org This process has demonstrated a broad scope, successfully incorporating primary, secondary, and even sterically hindered alcohols like 2-adamantol, with yields reaching up to 85%. acs.org
The following table illustrates the scope of alcohols used in the electrochemical multicomponent synthesis of enaminyl sulfonates.
| Entry | Alcohol | Product | Yield (%) |
| 1 | Methanol | 4a | 64 |
| 2 | Ethanol (B145695) | 4b | 69 |
| 3 | 1-Decanol | 4c | 69 |
| 4 | Neopentanol | 3d | 85 |
| 5 | Isopropanol | 4e | 58 |
| 6 | Cyclohexanol | 4f | 67 |
| 7 | 2-Adamantol | 4g | 58 |
| 8 | 3-Cyclohexenol | 4k | 21 |
| Data from a study on the electrochemical dehydrogenative multicomponent reaction. acs.org |
Other MCRs have also been adapted to incorporate sulfonate-related functionalities. For example, the Passerini reaction, which typically combines a carboxylic acid, an isocyanide, and a carbonyl compound, has been successfully employed with β-ketotosylates and ketomesylates. nih.gov These sulfonate-containing starting materials undergo the MCR to produce complex products that can be further transformed into other valuable structures like acyloxy-β-lactams. nih.gov Such strategies highlight the modularity of MCRs in incorporating diverse functional groups, including sulfonates, into complex molecular scaffolds. nih.gov
Chemical Reactivity and Mechanistic Investigations of 1 Butanesulfonic Acid Methyl Ester
Nucleophilic Substitution Reactions at the Sulfonyl Carbon
1-Butanesulfonic acid methyl ester, also known as methyl butanesulfonate, serves as an effective alkylating agent in a variety of organic transformations. nih.govchemspider.com Alkylating agents are crucial in synthesis for their ability to introduce alkyl groups into molecules. nih.gov The reactivity of methyl butanesulfonate stems from the presence of the butanesulfonate group, which is an excellent leaving group. This facilitates nucleophilic substitution reactions where a nucleophile attacks the methyl group, leading to the displacement of the butanesulfonate anion. periodicchemistry.commasterorganicchemistry.com
The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the methyl group, proceeding via an SN2 (bimolecular nucleophilic substitution) pathway for primary substrates like this. libretexts.orglibretexts.org This process is a concerted, one-step mechanism where the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously. libretexts.org The utility of sulfonate esters like methyl butanesulfonate is particularly highlighted in reactions where alcohols need to be converted into other functional groups, a transformation that is often difficult with the alcohol alone due to the poor leaving group nature of the hydroxide (B78521) ion (-OH). libretexts.orgyoutube.com By converting the alcohol to a sulfonate ester, its reactivity becomes analogous to that of an alkyl halide. periodicchemistry.com
For instance, the conversion of 1-butanol (B46404) to pentanenitrile does not proceed with the alcohol directly. However, by first converting 1-butanol to its corresponding sulfonate ester, the subsequent reaction with a cyanide nucleophile can readily occur. libretexts.org These esters are implicated in a range of reactions including substitution, elimination, and reduction. eurjchem.com
The effectiveness of methyl butanesulfonate as an alkylating agent is also linked to its potential genotoxicity, as it can methylate DNA, particularly at N7-deoxyguanosine and N3-deoxyadenosine sites. wikipedia.orgenovatia.com This reactivity underscores its role as a potent electrophile capable of reacting with biological nucleophiles. nih.govenovatia.com
The rate of nucleophilic substitution reactions is profoundly influenced by the nature of the leaving group. saskoer.ca A good leaving group is a molecular fragment that departs with a pair of electrons during heterolytic bond cleavage. wikipedia.org The ability of a group to act as a good leaving group is inversely related to its basicity; weaker bases are better leaving groups. masterorganicchemistry.comsaskoer.ca
Sulfonate esters, including butanesulfonates, are considered excellent leaving groups because the corresponding sulfonate anions are very weak bases. periodicchemistry.comslideserve.com This is due to the high acidity of the parent sulfonic acids. For example, p-toluenesulfonic acid (TsOH) has a pKa of -2.8, making its conjugate base, the tosylate anion, a very stable and weak base. slideserve.com The stability of the sulfonate anion is a result of charge delocalization through resonance across the three oxygen atoms bonded to the sulfur atom. libretexts.org
The table below compares the relative reactivity of various leaving groups, highlighting the superior nature of sulfonate esters compared to halides.
| Leaving Group | Relative Rate | Conjugate Acid | pKa of Conjugate Acid |
| I⁻ | 10² | HI | -10 |
| Br⁻ | 10 | HBr | -9 |
| H₂O | 1 | H₃O⁺ | -1.7 |
| Cl⁻ | 1 | HCl | -7 |
| TsO⁻ (Tosylate) | 10⁵ | TsOH | -2.8 |
| CF₃SO₂O⁻ (Triflate) | 10⁸ | CF₃SO₂OH | -6 |
Data sourced from multiple organic chemistry resources. slideserve.com
As the data indicates, sulfonate esters like tosylate (TsO⁻) and triflate (CF₃SO₂O⁻) are significantly better leaving groups than halides. slideserve.com The butanesulfonate group in this compound exhibits similar characteristics, making it a highly reactive substrate in SN2 reactions. The carbon-fluorine bond, despite its high polarity, is very strong and not easily broken, making fluoroalkanes generally unreactive in substitution reactions. chemguide.co.uk The strength of the bond being broken is a critical factor in determining reactivity. masterorganicchemistry.comchemguide.co.uk
While primary alkyl sulfonates like this compound typically react via an SN2 mechanism, the formation of carbocation intermediates is characteristic of SN1 (unimolecular nucleophilic substitution) reactions. libretexts.orgyoutube.com SN1 reactions generally occur with tertiary and sometimes secondary substrates, where the stability of the resulting carbocation is sufficient to allow for its formation. libretexts.orgyoutube.com
The SN1 mechanism is a two-step process. The first and rate-determining step is the slow ionization of the substrate to form a carbocation and the leaving group. chemguide.co.ukamherst.edu The second step is the rapid attack of a nucleophile on the carbocation. chemguide.co.uk
For example, the solvolysis of tert-butyl chloride in aqueous ethanol (B145695) proceeds via an SN1 mechanism. The tert-butyl group readily forms a stable tertiary carbocation upon departure of the chloride ion. amherst.edu This carbocation can then be attacked by water or ethanol, which act as nucleophiles. amherst.edu
In the context of sulfonate esters, secondary and tertiary sulfonates can undergo SN1 reactions. libretexts.org The solvolysis of secondary butyl methanesulfonate (B1217627) has been studied and shows high SN1 reactivity. nih.gov A key feature of reactions involving carbocation intermediates is the possibility of rearrangements, such as hydride or methyl shifts, to form a more stable carbocation. youtube.comuomustansiriyah.edu.iq For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation if an adjacent tertiary carbon is present. uomustansiriyah.edu.iq These rearrangements can lead to the formation of unexpected products.
While this compound itself, being a primary sulfonate, is not expected to readily form a carbocation, understanding this pathway is crucial for predicting the reactivity of its secondary and tertiary isomers or under conditions that might promote SN1-type behavior. libretexts.orgyoutube.com
Transesterification Reactions
Transesterification is a process where an ester is transformed into another ester through reaction with an alcohol, acid, or another ester. masterorganicchemistry.commdpi.com This reaction is typically reversible and can be catalyzed by either acids or bases. masterorganicchemistry.com The equilibrium of the reaction can be shifted towards the products by using a large excess of the reactant alcohol. masterorganicchemistry.comyoutube.com
The reaction kinetics can be modeled using a system of ordinary differential equations, and various methods, such as Particle Swarm Optimization (PSO), have been used to determine the rate constants from experimental data. nih.gov Activation energies for the transesterification of waste cooking oil have been reported to be in the range of 33.6 to 84 kJ/mol. mdpi.com
Transesterification can proceed through different mechanistic pathways depending on the catalyst used. Brønsted acids are commonly employed as catalysts in these reactions. mdpi.com
In an acid-catalyzed transesterification, the first step involves the protonation of the carbonyl oxygen of the ester by the Brønsted acid catalyst. mdpi.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule. mdpi.com The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of the original alcohol to yield the new ester. mdpi.com
The mechanism for the formation of sulfonate esters from a sulfonic acid and an alcohol has been shown to involve the nucleophilic attack of the sulfonate anion on the protonated alcohol. pqri.orgresearchgate.net This is a two-stage equilibrium process:
Protonation of the alcohol by the sulfonic acid to form an oxonium ion and the sulfonate anion. researchgate.net
Slow nucleophilic displacement of the resulting water molecule (a good leaving group) by the sulfonate anion to form the sulfonate ester. researchgate.net
The catalytic activity of Brønsted acids in esterification and transesterification is well-documented. researchgate.net Solid acid catalysts, such as sulfonated carbons and ion-exchange resins containing sulfonic acid groups (-SO₃H), are also effective. mdpi.commdpi.com The acidity of the catalyst plays a crucial role in its performance. mdpi.com Some studies suggest a synergistic effect between Brønsted and Lewis acid sites in promoting these reactions. researchgate.net
The transesterification of cottonseed oil with methanol (B129727) has been successfully catalyzed by Brønsted acidic ionic liquids, where the catalytic activity was found to be correlated with the Brønsted acidity of the ionic liquid.
Catalytic Efficacy of Homogeneous vs. Heterogeneous Systems
The synthesis and subsequent reactions of this compound can be influenced by the choice between homogeneous and heterogeneous catalytic systems. While specific catalytic studies on this exact ester are not extensively documented in publicly available literature, the principles of catalysis can be applied to its formation and reactivity.
This compound is typically synthesized from butanesulfonyl chloride and methanol. This reaction is often facilitated by a soluble base like pyridine (B92270), which acts as a homogeneous catalyst or promoter by neutralizing the HCl byproduct. youtube.comyoutube.com In this homogeneous system, the catalyst and reactants exist in the same phase, which often allows for high reaction rates and selectivity under mild conditions. youtube.com
The choice between homogeneous and heterogeneous catalysis involves a trade-off between activity, selectivity, and catalyst separation. youtube.comyoutube.com Homogeneous catalysts, being in the same phase as the reactants, generally offer better contact, leading to higher activity and selectivity, and avoiding mass transfer limitations. youtube.com However, their major drawback is the difficulty in separating the catalyst from the reaction products, which can be costly and complex. youtube.compqri.org
Conversely, heterogeneous catalysts exist in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas phase reaction mixture. pqri.org Their primary advantage is the ease of separation from the product mixture through simple filtration or centrifugation, which simplifies product purification and allows for catalyst recycling. youtube.com However, heterogeneous catalysts often exhibit lower catalytic activity and can be prone to deactivation compared to their homogeneous counterparts. youtube.com
For reactions involving this compound, such as its synthesis or its use as an alkylating agent, the choice of catalytic system would depend on the specific process requirements. A laboratory-scale synthesis might favor a homogeneous system for its speed and efficiency, while an industrial process might prioritize a heterogeneous system for its cost-effectiveness in catalyst recovery and reuse.
Table 1: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Phase | Same phase as reactants | Different phase from reactants |
| Activity | Generally high | Often lower than homogeneous |
| Selectivity | Generally high | Can be less selective |
| Reaction Conditions | Often milder (e.g., lower temp.) youtube.com | May require more forcing conditions |
| Catalyst Separation | Difficult, may require extraction or distillation youtube.com | Easy, by filtration or centrifugation youtube.com |
| Catalyst Recycling | Often difficult and costly | Generally straightforward |
| Mass Transfer | No limitation | Can be limited by diffusion to the catalyst surface youtube.com |
| Industrial Application | Limited due to separation costs youtube.com | Widely used due to ease of handling youtube.com |
Addition and Elimination Reactions Involving the Butyl Chain
The saturated butyl chain of this compound does not undergo addition reactions, which are characteristic of unsaturated compounds. However, the molecule is highly susceptible to elimination reactions due to the exceptional leaving group ability of the sulfonate group. youtube.comperiodicchemistry.com
Alkyl sulfonates are frequently used in organic synthesis as substrates for both substitution (SN2) and elimination (E2) reactions, reacting similarly to alkyl halides. youtube.comyoutube.com The sulfonate anion is an excellent leaving group because its negative charge is extensively stabilized by resonance across the three oxygen atoms, making it a very weak base. youtube.comyoutube.com
When this compound is treated with a strong, sterically hindered base, an E2 elimination reaction is favored. In this process, the base abstracts a proton from the carbon adjacent to the carbon bearing the sulfonate group (the β-carbon). Simultaneously, a C=C double bond is formed, and the butanesulfonate group is expelled. This reaction converts the saturated butyl group into an alkene. For this compound, the major elimination product would be 1-butene.
This reactivity is advantageous in synthesis as it allows for the conversion of alcohols (the precursors to sulfonates) into alkenes under conditions that can avoid the strong acids required for direct alcohol dehydration, which might cause unwanted molecular rearrangements. libretexts.org
Table 2: E2 Elimination of this compound
| Reactant | Reagent | Conditions | Major Product(s) | Leaving Group |
| This compound | Strong, non-nucleophilic base (e.g., Potassium tert-butoxide) | Aprotic solvent | 1-Butene, tert-Butanol | Methyl butanesulfonate anion |
Computational and Theoretical Chemistry Studies of 1 Butanesulfonic Acid Methyl Ester
Quantum Chemical Calculations for Mechanistic Elucidation (e.g., DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure and reactivity of molecules. For 1-butanesulfonic acid methyl ester, DFT calculations can elucidate potential reaction mechanisms.
The formation of sulfonate esters, such as this compound, can be explored through various mechanistic pathways. DFT studies on analogous systems, like the esterification of benzenesulfonic acid with methanol (B129727), have investigated several potential mechanisms, including addition-elimination (Ad-E) pathways and nucleophilic substitution (S/N1 and S/N2) reactions. rsc.orgresearchgate.netcsic.es
In the context of the formation of methyl sulfonates, two primary pathways are generally considered:
S/N1 Mechanism: This pathway involves the formation of a sulfonylium cation intermediate. rsc.orgresearchgate.netcsic.es Studies on benzenesulfonic acid have shown that this pathway can have a low activation barrier. rsc.orgresearchgate.net
S/N2 Mechanism: This mechanism involves a direct transfer of the methyl group from a protonated alcohol to the sulfonate anion. rsc.orgresearchgate.net For the reaction of methanesulfonic acid with methanol, an S/N2 mechanism has been proposed. csic.es
Alkyl sulfonates, in general, are recognized as effective electrophiles for nucleophilic substitution and elimination reactions, behaving similarly to alkyl halides due to the excellent leaving group ability of the sulfonate anion. youtube.com The stability of the sulfonate anion is attributed to resonance delocalization of the negative charge across the three oxygen atoms. youtube.com
| Mechanistic Pathway | Key Intermediates/States | General Energetic Feasibility (based on analogous systems) |
|---|---|---|
| S/N1 | Sulfonylium cation | Considered plausible with a low activation barrier rsc.orgresearchgate.net |
| S/N2 | Direct methyl transfer from protonated methanol | Considered plausible with a moderate activation barrier rsc.orgresearchgate.net |
| Addition-Elimination (Ad-E) | Pentacoordinate sulfur intermediate | Generally high energy and less favorable rsc.orgresearchgate.netcsic.es |
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. umn.edu Mapping the PES allows for the identification of stable isomers (minima), transition states (saddle points), and the pathways connecting them. umn.edu For this compound, a PES scan could be performed by systematically varying key dihedral angles, such as those along the C-C-S-O backbone, while optimizing the remaining geometrical parameters. q-chem.com
Studies on similar molecules, like n-butane, demonstrate how the PES can reveal different conformers (e.g., anti and gauche) and the energy barriers between them. nih.gov For this compound, the rotation around the C-S and S-O bonds would be of particular interest to determine the most stable conformations. While a specific PES for this compound is not available, the general principles of PES mapping would be applicable. umn.eduq-chem.com
The electronic properties of this compound can be understood through the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com These frontier orbitals are key to understanding a molecule's reactivity. ossila.com
HOMO: The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons. ossila.com
LUMO: The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally indicates higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized on the sulfonate oxygen atoms, while the LUMO would likely be associated with the antibonding orbitals of the S-O bonds. While specific energy values for this compound are not published, DFT calculations could provide these values. researchgate.netscience.gov
| Molecular Orbital | Description | Relevance to Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Highest energy orbital containing electrons ossila.com | Electron-donating ability ossila.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | Lowest energy orbital without electrons ossila.com | Electron-accepting ability ossila.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO wikipedia.org | Indicator of kinetic stability and reactivity researchgate.net |
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including their conformational changes and interactions with solvent molecules.
MD simulations of related systems, such as methyl ester sulfonates at a water/chloroform interface, have been used to investigate interfacial properties. researchgate.net Simulations of hydrated sulfonated polymers have also provided insights into the hydration structure around sulfonate groups. nih.govresearchgate.net These studies show that water molecules form structured hydration shells around the sulfonate group. nih.govresearchgate.net
For this compound in an aqueous environment, MD simulations could reveal:
Conformational Preferences: The flexibility of the butyl chain and the rotation around the S-O bond would lead to various conformers. MD simulations can explore the conformational landscape and determine the relative populations of different conformers in solution.
Solvent Effects: The simulations would detail the hydration structure around the polar sulfonate headgroup and the hydrophobic butyl tail, providing insights into its solubility and interactions with water.
Conformational analysis of flexible sulfonic esters has shown the existence of different conformers, such as hairpin and stepped conformations, stabilized by various intramolecular and intermolecular interactions. researchgate.net
Prediction and Validation of Spectroscopic Properties from First Principles
First-principles calculations, often based on DFT, can be used to predict spectroscopic properties like NMR, IR, and Raman spectra. longdom.orgnih.govpsi-k.netnih.govresearchgate.netresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. longdom.org These theoretical predictions can aid in the assignment of experimental spectra.
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. longdom.orgnih.govresearchgate.net However, calculated frequencies often have systematic errors, and scaling factors are typically applied to improve agreement with experimental data. longdom.orgiau.ir
While experimental spectra for this compound are available, detailed first-principles predictions for this specific molecule are not widely published. However, studies on similar molecules like benzenesulfonic acid methyl ester have shown good agreement between calculated and experimental vibrational spectra after scaling. nih.gov
| Spectroscopic Technique | Computational Method | Predicted Properties |
|---|---|---|
| NMR | GIAO (Gauge-Independent Atomic Orbital) longdom.org | Chemical shifts (¹H, ¹³C) |
| IR and Raman | DFT with scaling factors longdom.orgiau.ir | Vibrational frequencies and intensities |
Intermolecular Interactions and Supramolecular Self-Assembly Modeling
The amphiphilic nature of this compound, with its polar sulfonate headgroup and nonpolar butyl tail, suggests the potential for intermolecular interactions and self-assembly.
Modeling studies of alkylaryl sulfonates have investigated their aggregation behavior and formation of micelles in aqueous solutions. nih.gov The tendency of surfactants to self-assemble is driven by the hydrophobic effect, where the nonpolar tails aggregate to minimize contact with water, while the polar headgroups remain exposed to the aqueous environment.
For this compound, computational modeling could be used to explore:
Dimerization and Aggregation: The initial stages of self-assembly can be modeled to understand the preferred orientations and interaction energies between two or more molecules.
Micelle Formation: Larger-scale simulations could model the formation of micellar structures, providing insights into the critical micelle concentration (CMC) and the structure of the aggregates.
Studies on the intermolecular interactions of similar molecules, like methyl formate (B1220265) with alcohols, have been conducted to understand the nature of these interactions, such as hydrogen bonding. materialsciencejournal.org Although this compound cannot act as a hydrogen bond donor, its oxygen atoms can act as hydrogen bond acceptors.
Kinetic and Thermodynamic Modeling of Reaction Systems
Computational and theoretical chemistry provides powerful tools for elucidating the reaction mechanisms and predicting the kinetic and thermodynamic behavior of chemical compounds. While specific, detailed models exclusively for this compound are not widely published, extensive research on analogous short-chain alkyl sulfonates allows for the construction of reliable predictive models. These studies typically employ methods like Density Functional Theory (DFT), ab initio calculations, and advanced kinetic theories such as Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to model reaction systems like oxidation, hydrolysis, and thermal decomposition. nih.govresearchgate.net
Kinetic Modeling
Kinetic modeling focuses on determining the rates and mechanisms of chemical reactions. For alkyl sulfonates, including this compound, key modeled reactions include oxidation, hydrolysis, and pyrolysis.
Oxidation Kinetics
The atmospheric or aqueous phase oxidation of alkyl sulfonates is a critical area of study. Research on the oxidation of various alkyl sulfonates by sulfate (B86663) radicals (SO₄•⁻) in the aqueous phase has shown that the reaction proceeds primarily through a hydrogen abstraction mechanism. acs.org The reactivity of alkyl sulfonates is generally lower than that of alcohols with the same carbon number, a phenomenon attributed to the strong electron-withdrawing nature of the sulfonate functional group. acs.org
Computational studies using DFT have been employed to calculate the energy barriers (ΔG‡) and bond dissociation energies (BDE) for these hydrogen abstraction reactions. For example, the Gibbs free energy of activation (ΔG‡) for the reaction of methanesulfonate (B1217627) is 6.63 kcal mol⁻¹. acs.org A key finding from these studies is the strong positive linear correlation between the logarithm of the second-order rate constants and the number of carbon atoms in the alkyl chain. acs.org This suggests that the reaction rate increases with increasing chain length, as there are more abstractable hydrogen atoms. This trend allows for the estimation of reactivity for this compound.
Table 1: Representative Kinetic Data for the Oxidation of Alkyl Sulfonates by SO₄•⁻ at 298 K. The data illustrates the trend of increasing reaction rate with carbon chain length. The value for Methyl Butanesulfonate is an extrapolation based on this observed trend.
| Compound | Number of Carbons | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
|---|---|---|
| Methyl Methanesulfonate | 1 | ~2.4 x 10⁵ |
| Ethyl Methanesulfonate | 2 | ~4.6 x 10⁵ |
| Propyl Methanesulfonate | 3 | ~1.0 x 10⁶ (Estimated) |
| Methyl Butanesulfonate | 4 | ~2.2 x 10⁶ (Estimated) |
Hydrolysis Kinetics
The hydrolysis of sulfonate esters has traditionally been considered to occur via a concerted (Sₙ2) mechanism. However, recent computational and kinetic evidence for aryl benzenesulfonates suggests that the reaction can proceed through a two-step, stepwise mechanism that involves a pentavalent intermediate. rsc.org These findings, supported by Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, are particularly relevant when a strong nucleophile reacts with a substrate having a poor leaving group. rsc.org Modeling the hydrolysis of this compound would therefore need to consider the possibility of such a stepwise pathway, calculating the energy profile for the formation and breakdown of the pentavalent sulfur intermediate.
Pyrolysis Kinetics
Theoretical studies on the gas-phase pyrolytic elimination of primary alkyl methanesulfonates provide a foundation for understanding the thermal decomposition of this compound. acs.org These reactions are often modeled to determine the kinetics of elimination and potential molecular rearrangements. acs.org For analogous compounds like methyl butanoate, detailed kinetic models for high-temperature pyrolysis have been developed using ab initio calculations, identifying numerous reaction pathways, including fuel decomposition, isomerization, and propagation steps. nih.govresearchgate.net A similar approach for this compound would involve calculating the potential energy surfaces for various decomposition pathways to predict major products and reaction rates at different temperatures.
Thermodynamic Modeling
Thermodynamic modeling is used to predict the stability and equilibrium properties of molecules and reaction systems. This involves calculating state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).
Studies on organosulfates show they are thermodynamically unstable with respect to hydrolysis to the corresponding alcohol, indicating a spontaneous process (negative ΔG) under standard conditions. copernicus.org Similarly, the thermodynamics of processes like micelle formation for secondary alkyl sulfonates in aqueous solutions have been investigated, revealing them to be spontaneous. tandfonline.com
For a molecule like this compound, group-contribution approaches, such as the SAFT-γ Mie equation of state, are powerful predictive tools. nih.gov These models treat a molecule as a collection of its constituent functional groups. By parameterizing the individual groups (e.g., -CH₃, -CH₂-, -SO₃-, -O-), the thermodynamic properties of the entire molecule and its behavior in mixtures can be accurately predicted. nih.gov This approach allows for the calculation of properties like vapor pressure, density, and enthalpies of vaporization and fusion without the need for direct experimental data for the specific molecule. nih.gov
Table 2: Examples of Thermodynamic Parameters for Processes Involving Related Sulfonate Compounds. This data provides context for the expected thermodynamic behavior of systems involving this compound.
| Process | Compound Type | Thermodynamic Parameter | Typical Value |
|---|---|---|---|
| Micellization | Secondary Alkyl Sulfonate | ΔG°mic | Spontaneous (Negative) |
| Hydrolysis | Organosulfate | ΔH°hydrolysis | Calculated via Electronic Structure Methods |
| Fusion | Dicationic Imidazolium with Butane (B89635) Linker | ΔH°fus | 52.79 ± 0.28 kJ mol⁻¹ mdpi.com |
| Fusion | Dicationic Imidazolium with Butane Linker | ΔS°fus | 156.2 ± 1.7 J K⁻¹ mol⁻¹ mdpi.com |
Advanced Analytical Research Methodologies for 1 Butanesulfonic Acid Methyl Ester
Chromatographic Techniques for Separation and Quantification in Research Contexts
Chromatography is a cornerstone for the separation and quantification of 1-butanesulfonic acid methyl ester. The choice of technique depends on the sample complexity, the required sensitivity, and the analytical objective, such as trace impurity analysis or reaction monitoring. scirp.orgresearchgate.net
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. restek.com Due to its volatility, the ester is well-suited for GC analysis, which separates components of a mixture based on their boiling points and interactions with a stationary phase. sci-hub.se When coupled with a mass spectrometer, the separated components are ionized and fragmented, providing a unique mass spectrum that allows for definitive identification. nih.gov
For trace analysis, which is often required when monitoring for potential genotoxic impurities, GC-MS can be operated in Selected Ion Monitoring (SIM) mode. researchgate.netshimadzu.com Instead of scanning a full range of mass-to-charge ratios, SIM mode focuses the mass spectrometer on detecting a few specific fragment ions characteristic of the target analyte. researchgate.netshimadzu.com This targeted approach significantly enhances sensitivity, allowing for the detection and quantification of this compound at parts-per-million (ppm) or even lower levels. restek.comnih.gov Methods have been developed for related sulfonate esters in active pharmaceutical ingredients (APIs) with quantitation limits as low as 2.5 ppm. researchgate.net The selection of appropriate fragment ions is crucial for the selectivity and sensitivity of the SIM method.
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Column | Agilent HP-5 MS ultra inert capillary column (30 m × 0.25 mm i.d., 0.25 µm) or similar | Separates volatile compounds. sci-hub.se |
| Injection Mode | Splitless or Split (e.g., 20:1) | Introduces the sample into the GC system; splitless is used for trace analysis. sci-hub.se |
| Ionization Mode | Electron Ionization (EI) | Fragments the analyte to produce a characteristic mass spectrum. nih.gov |
| MS Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity by monitoring specific ions, crucial for trace analysis. researchgate.netshimadzu.com |
| Quantification Limit (LOQ) | Can reach low ppm levels (e.g., <5 ppm) | Demonstrates the method's high sensitivity for impurity profiling. restek.comresearchgate.net |
For analyzing this compound in complex matrices such as drug products, biological fluids, or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. shimadzu.comnih.govnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. scirp.orgresearchgate.net LC is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC. researchgate.net
In LC-MS/MS, after the analyte is separated on an LC column, it enters the mass spectrometer where a specific precursor ion corresponding to the analyte is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. shimadzu.com This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components. nih.govresearchgate.net LC-MS/MS methods have been validated for various sulfonate esters with limits of quantification (LOQ) in the sub-ppm range (e.g., 0.03 ppm), making them suitable for detecting minute quantities in complex mixtures. nih.govresearchgate.net Ionization is typically achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netnih.gov
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Column | Reversed-phase (e.g., C18, 150 x 4.6 mm, 3.5 µm) | Separates analytes based on hydrophobicity. nih.gov |
| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% formic acid) and organic solvent (e.g., acetonitrile) | Elutes compounds from the LC column. shimadzu.comresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates ions from the analyte for MS analysis. researchgate.net |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification in complex matrices. nih.govresearchgate.net |
| Linearity Range | Typically spans from low µg/mL to ng/mL concentrations | Ensures accurate quantification over a range of expected concentrations. researchgate.netresearchgate.net |
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for monitoring the progress of chemical reactions. scirp.orgresearchgate.net It can be employed to track the consumption of reactants and the formation of products, including this compound, over time. By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, a concentration profile for each component can be generated. researchgate.net
While this compound does not have a strong UV chromophore, it can often be detected at low wavelengths (e.g., around 205-210 nm). researchgate.net Alternatively, derivatization with a UV-active agent can be performed to enhance detection sensitivity. google.comnih.gov HPLC methods offer good precision and linearity for quantitative analysis. google.comnih.gov The technique is invaluable in research for optimizing reaction conditions, determining reaction kinetics, and assessing product purity. scirp.org
Spectroscopic Characterization for Structural Elucidation and Reaction Progress Monitoring
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for conducting kinetic studies of reactions in which it participates.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. rsc.orgmdpi.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the methyl group attached to the oxygen, and the three methylene (B1212753) groups and the terminal methyl group of the butyl chain. The chemical shift, integration (proton count), and multiplicity (splitting pattern) of each signal would confirm the connectivity of the atoms.
¹³C NMR: The carbon NMR spectrum would show five distinct signals, one for the methoxy (B1213986) carbon and four for the carbons of the butyl chain, confirming the carbon skeleton of the molecule. chemicalbook.com
Beyond structural confirmation, NMR can be used for kinetic analysis. By acquiring spectra of a reaction mixture at regular intervals, the change in the integral intensity of specific peaks corresponding to reactants and products can be monitored. This allows for the direct observation of the reaction progress and the determination of rate constants without the need for sample workup or separation. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. While simple alkyl sulfonates like this compound lack significant chromophores and thus exhibit weak absorption, UV-Vis spectroscopy can still be a useful tool for kinetic studies under certain conditions. researchgate.net
If a reaction involving the ester produces or consumes a species with a strong UV-Vis absorption profile, the reaction rate can be determined by monitoring the change in absorbance at a specific wavelength over time. researchgate.net This approach is particularly useful for rapid reactions. Furthermore, in quantitative analysis, UV-Vis detection is commonly coupled with HPLC, where it measures the concentration of the analyte as it elutes from the column. google.comnih.gov For direct concentration monitoring of the ester, derivatization with a chromophoric reagent may be necessary to achieve adequate sensitivity. nih.gov The detection limit of such methods can be very low, enabling the monitoring of trace concentrations. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots the intensity of this absorption against the wavenumber (in cm⁻¹), providing a unique "fingerprint" of the molecule. For this compound, IR spectroscopy can definitively identify its key structural features.
The primary functional groups within this compound are the alkane chain (C-H bonds), the sulfonate group (S=O and S-O bonds), and the methyl ester group (C-O bond). Each of these groups has characteristic absorption bands in the IR spectrum.
Detailed Research Findings:
The IR spectrum of a sulfonate ester is characterized by strong absorptions corresponding to the stretching vibrations of the S=O bonds. researchgate.netresearchgate.net Specifically, the asymmetric and symmetric stretching vibrations of the SO₂ group appear as two distinct, strong bands. Research on methyl ester sulfonates shows the S=O stretching vibration peaks appearing in the region of 1370-1120 cm⁻¹. researchgate.netresearchgate.netlibretexts.org The C-H stretching vibrations from the butyl and methyl groups are expected in the 3000–2850 cm⁻¹ region, which is typical for alkanes. vscht.cz The C-O stretching vibration associated with the ester linkage is typically found in the 1320–1000 cm⁻¹ range. vscht.cz Additionally, the asymmetrical bending vibration of the methyl group (C-H) is observed around 1455 cm⁻¹. researchgate.net
The following table summarizes the expected characteristic IR absorption bands for this compound based on established spectroscopic data for its constituent functional groups. researchgate.netlibretexts.orgvscht.cz
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
| Alkane (Butyl, Methyl) | C-H Stretch | 2950 - 2850 | Medium to Strong |
| Methyl | C-H Bend (asymmetric) | ~1455 | Medium |
| Sulfonate (R-SO₂-OR') | S=O Asymmetric Stretch | 1370 - 1335 | Strong |
| Sulfonate (R-SO₂-OR') | S=O Symmetric Stretch | 1170 - 1155 | Strong |
| Ester | C-O Stretch | 1320 - 1000 | Strong |
This interactive table allows for sorting and filtering of the data.
Electroanalytical Techniques for Catalyst Characterization (e.g., Cyclic Voltammetry)
Electroanalytical methods are a class of techniques that measure electrical properties like potential, current, or charge to provide information about a chemical system. libretexts.org In the context of reactions involving this compound, particularly where it might be a product of a catalyzed reaction (e.g., esterification using a sulfonic acid catalyst), these techniques are invaluable for characterizing the catalyst itself. conicet.gov.aranchem.pl
Cyclic Voltammetry (CV) is a premier electroanalytical technique for studying the electrochemical properties of catalysts. libretexts.org It involves cycling the potential of a working electrode and measuring the resulting current. libretexts.org This method provides crucial information about the redox processes, reaction mechanisms, and the electrochemical activity of a catalyst. libretexts.orgconicet.gov.ar
Detailed Research Findings:
For catalysts, a key parameter determined by CV is the Electrochemical Surface Area (ECSA), which represents the active portion of the catalyst's surface available for reaction. jeires.comjeires.com A higher ECSA generally correlates with higher catalytic activity. The ECSA is often calculated by measuring the charge associated with hydrogen adsorption/desorption on the surface of a metal catalyst (like platinum) or by determining the double-layer capacitance in a non-faradaic region. jeires.comrsc.org
Research on sulfonic acid-grafted catalysts demonstrates the utility of CV. In studies of platinum-carbon (Pt/C) catalysts functionalized with sulfonic acid groups, CV was used to assess their electrochemical activity and stability. researchgate.net The voltammograms revealed that the presence of sulfonic acid groups could enhance the hydrogen adsorption/desorption characteristics, leading to a higher ECSA and improved catalyst stability over repeated cycles. researchgate.net Another study utilized CV to investigate the catalytic behavior of sulfonic acid-functionalized ionic liquids in transesterification reactions, showing a link between the free acid detected by voltammetry and the catalytic activity. conicet.gov.arresearchgate.net
The table below presents typical parameters and findings from a CV analysis used to characterize a sulfonic acid-modified catalyst. jeires.comrsc.orgresearchgate.netacs.org
| Parameter | Description | Typical Value/Observation | Significance |
| Potential Window | The range of potentials scanned during the experiment. | 0 to 1.0 V (vs. NHE) | Selected to encompass the redox reactions of interest (e.g., hydrogen adsorption/desorption) without degrading the electrolyte or electrode. |
| Scan Rate (ν) | The speed at which the potential is swept. | 10 - 100 mV/s | Affects the peak currents and can be varied to study reaction kinetics. |
| Electrolyte | The ion-conducting medium. | 0.5 M H₂SO₄ or 0.5 M Na₂SO₄ | Provides the necessary conductivity and can influence the electrochemical reactions. |
| Anodic/Cathodic Peaks | Current peaks corresponding to oxidation and reduction events. | H adsorption/desorption peaks on Pt | The area under these peaks is used to calculate the ECSA. |
| ECSA | Electrochemically Active Surface Area. | Varies with catalyst preparation (e.g., 50-90 m²/g) | A direct measure of the number of available active sites; higher values often indicate better catalyst performance. |
This interactive table allows for sorting and filtering of the data.
Microextraction and Sample Preparation Techniques for Enhanced Detection Sensitivity
The accurate quantification of this compound, especially at trace levels, requires effective sample preparation to isolate the analyte from complex matrices and pre-concentrate it before analysis. mdpi.comnih.gov Microextraction techniques have emerged as powerful tools for this purpose, aligning with the principles of Green Analytical Chemistry by minimizing solvent consumption and sample volume. core.ac.ukijrpc.com
These modern sample preparation methods are designed to be simple, inexpensive, and provide high recovery and enrichment factors, which are crucial for achieving the low detection limits required in many applications. ijrpc.com Common microextraction techniques include liquid-phase microextraction (LPME), solid-phase microextraction (SPME), and dispersive liquid-liquid microextraction (DLLME). mdpi.comcore.ac.uk
Detailed Research Findings:
The choice of microextraction technique depends on the analyte's properties and the sample matrix.
Solid-Phase Microextraction (SPME): This technique uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (or its headspace), and analytes partition onto the coating. SPME is solvent-free, simple, and easily automated.
Liquid-Phase Microextraction (LPME): LPME utilizes a small volume of an immiscible solvent to extract analytes. Variations include single-drop microextraction (SDME), where a micro-droplet is suspended in the sample, and hollow-fiber LPME (HF-LPME), where the solvent is contained within the pores of a hydrophobic hollow fiber, providing stability. ijrpc.com
Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. acs.org The large surface area between the fine droplets and the sample leads to very fast extraction and high enrichment factors. ijrpc.com
For sulfonate esters, which can be challenging to analyze directly at trace levels, derivatization may be employed during sample preparation to improve stability and detection sensitivity. anchem.pl The selection of the optimal technique involves considering factors like extraction time, enrichment factor, and compatibility with the final analytical instrument (e.g., GC-MS or HPLC).
The following table provides a comparison of key characteristics of these advanced microextraction techniques. nih.govijrpc.comresearchgate.net
| Technique | Principle | Advantages | Disadvantages |
| SPME | Analyte partitions onto a coated fiber. | Solvent-free, simple, reusable fiber, easily automated. | Fiber fragility, limited sample capacity, potential for matrix effects. |
| HF-LPME | Analyte extraction into a solvent supported by a hollow fiber membrane. | Low solvent usage, good clean-up, high enrichment factor, disposable fiber prevents carryover. | Slower extraction times, requires specific equipment (hollow fibers). |
| DLLME | Rapid partitioning of analyte into a fine dispersion of an extraction solvent. | Very fast, high recovery and enrichment factors, simple, low cost. | Requires a disperser solvent, emulsion formation can be an issue, typically for aqueous samples. |
This interactive table allows for sorting and filtering of the data.
Environmental Fate and Degradation Pathways from an Academic Perspective
Abiotic Degradation Mechanisms and Pathways
Abiotic degradation, occurring without the involvement of living organisms, is a crucial determinant of the persistence of 1-butanesulfonic acid methyl ester in the environment. The primary abiotic degradation pathways are expected to be hydrolysis and photo-oxidation.
Hydrolytic Degradation Pathways in Aqueous Environments
The ester linkage in this compound is susceptible to hydrolysis, a reaction with water that cleaves the molecule into 1-butanesulfonic acid and methanol (B129727). This reaction can be catalyzed by both acids and bases. nih.govresearchgate.netresearchgate.net
The rate of hydrolysis of sulfonate esters is significantly influenced by pH. acs.org Studies on similar compounds, such as methanesulfonate (B1217627) esters, have shown that hydrolysis is influenced by both the specific ester and the pH of the surrounding medium. acs.orgnih.gov For instance, the hydrolysis of ethyl methanesulfonate follows pseudo-first-order kinetics, with the rate varying in different aqueous environments. nih.gov
In neutral to slightly acidic conditions, the hydrolysis of sulfonate esters can be slow. However, under alkaline conditions, the rate of hydrolysis increases significantly. nih.govnih.gov The mechanism of alkaline hydrolysis of sulfonate esters has been a subject of study, with evidence suggesting a concerted pathway. nih.gov This process involves the attack of a hydroxide (B78521) ion on the sulfur atom, leading to the cleavage of the S-O bond.
The primary products of the complete hydrolysis of this compound in an aqueous environment are expected to be 1-butanesulfonic acid and methanol, as illustrated in the following reaction:
CH₃(CH₂)₃SO₂OCH₃ + H₂O → CH₃(CH₂)₃SO₃H + CH₃OH
Table 1: Predicted Hydrolytic Degradation Products of this compound
| Reactant | Products |
| This compound | 1-Butanesulfonic Acid, Methanol |
This table is based on the general principles of ester hydrolysis.
Photo-oxidation Mechanisms in Atmospheric and Aqueous Phases
Photo-oxidation, a process driven by light, is another significant abiotic degradation pathway for organic compounds in the atmosphere and sunlit surface waters. For this compound, this would primarily involve reactions with photochemically generated oxidants such as hydroxyl radicals (•OH) in the atmosphere and aqueous phase, and sulfate (B86663) radicals (SO₄•⁻) in the aqueous phase. researchgate.netacs.org
Atmospheric Photo-oxidation: In the atmosphere, volatile organic compounds like this compound are primarily degraded by reaction with hydroxyl radicals during the day. This reaction likely initiates via H-atom abstraction from the butyl chain, leading to the formation of a carbon-centered radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can undergo further reactions leading to the formation of various oxidation products, including aldehydes, ketones, and eventually carbon dioxide and water. researchgate.net
Aqueous Photo-oxidation: In the aqueous phase, in addition to hydroxyl radicals, sulfate radicals can play a role in the oxidation of alkyl sulfonates. acs.org Kinetic studies on the oxidation of various alkyl sulfates and sulfonates by sulfate radicals have shown that the reactivity is influenced by the length of the alkyl chain. acs.org The reaction proceeds via hydrogen abstraction, and the presence of the sulfonate group can influence the reaction rate. acs.org The photodissociation of some sulfonate esters can also be induced by intramolecular electron transfer, leading to the formation of the parent sulfonic acid. rsc.org
Identification and Characterization of Environmental Transformation Products
Hydrolysis, as previously mentioned, will yield 1-butanesulfonic acid and methanol . Further degradation of these products would then occur. Methanol is readily biodegradable. 1-Butanesulfonic acid, a strong acid, will exist as the butanesulfonate anion in most environmental compartments.
Photo-oxidation is expected to generate a more complex mixture of products. Atmospheric oxidation of the butyl chain could lead to the formation of butanal, butanone, and shorter-chain carboxylic acids. In aqueous environments, oxidation by hydroxyl and sulfate radicals would also lead to the fragmentation of the alkyl chain, producing smaller oxygenated organic compounds. researchgate.netacs.org Under certain photolytic conditions, the formation of the parent sulfonic acid from sulfonate esters has been observed. rsc.org
Kinetic Modeling of Environmental Degradation Processes
Kinetic models are essential for predicting the persistence and concentration of chemicals in the environment. For this compound, kinetic modeling would primarily focus on its hydrolysis and photo-oxidation rates.
The hydrolysis of sulfonate esters can be described using kinetic models that account for the influence of pH and temperature. acs.orgnih.govenovatia.com For instance, the hydrolysis of ethyl methanesulfonate has been shown to follow pseudo-first-order kinetics. nih.gov Kinetic models for the alkaline hydrolysis of aryl benzenesulfonates have also been developed, with Brønsted plots used to understand the reaction mechanism. nih.gov
Modeling the photo-oxidation of this compound would require rate constants for its reaction with key atmospheric and aquatic oxidants like •OH and SO₄•⁻. While specific data for this compound are unavailable, kinetic data from structurally similar compounds can be used for estimation purposes. For example, second-order rate constants for the reaction of various organosulfur compounds with sulfate radicals have been measured. acs.org
Table 2: Illustrative Kinetic Parameters for the Hydrolysis of a Related Sulfonate Ester
| Compound | Condition | Rate Constant (k) | Kinetic Model | Reference |
| Ethyl methanesulfonate | 25°C in water | 2.35 x 10⁻⁴ min⁻¹ | Pseudo-first-order | nih.gov |
| Ethyl methanesulfonate | 25°C in undiluted parenteral formulation | 67.4 x 10⁻⁴ min⁻¹ | Pseudo-first-order | nih.gov |
| Ethyl methanesulfonate | 25°C in diluted drug product | 1.32 x 10⁻⁴ min⁻¹ | Pseudo-first-order | nih.gov |
This table presents data for a related compound and is for illustrative purposes only.
Research into Persistence and Mobility in Environmental Compartments
The persistence of this compound in the environment will be determined by the rates of its degradation processes. Its mobility, on the other hand, will be governed by its physical and chemical properties, such as water solubility and its tendency to sorb to soil and sediment.
Persistence: Based on the susceptibility of the ester linkage to hydrolysis, it is expected that this compound will not be highly persistent in aqueous environments, particularly under neutral to alkaline conditions. Its atmospheric lifetime will be determined by the rate of its reaction with hydroxyl radicals.
Mobility: As a relatively small, non-fluorinated molecule, this compound is expected to have moderate mobility in the environment. Studies on the mobility of anionic surfactants have shown that factors such as alkyl chain length and the nature of the hydrophilic headgroup influence their transport in soil. researchgate.netacs.org Shorter-chain alkyl sulfonates are generally more mobile than their longer-chain counterparts. researchgate.net The sorption of sulfonates to marine sediments has been shown to be a reversible process, with desorption being almost complete for some compounds. csic.es The organic carbon content of soil and sediment is a key factor influencing the sorption of such compounds. researchgate.netmdpi.com
Strategies for Environmentally Benign Synthesis and Degradation (Green Chemistry Focus)
Green chemistry principles encourage the development of chemical processes that are more environmentally friendly.
Environmentally Benign Synthesis: Traditional methods for synthesizing sulfonate esters can involve hazardous reagents like sulfonyl chlorides. researchgate.net Green chemistry approaches aim to replace these with more benign alternatives. Research has explored the use of environmentally friendly catalysts and solvents for sulfonation and esterification reactions. figshare.com For example, methods have been developed for the synthesis of sulfonate esters that are chromatography-free and occur under mild conditions. rsc.org The use of solid-phase bound reagents for the synthesis of alkyl sulfonates also offers advantages in terms of purification and waste reduction. researchgate.net Furthermore, the synthesis of sulfonate esters from used cooking oil represents a sustainable approach. analis.com.my
Environmentally Benign Degradation: Enhancing the natural degradation processes of this compound can be considered a green degradation strategy. This could involve creating conditions that favor hydrolysis, such as maintaining a suitable pH in wastewater treatment systems. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, can also be employed to accelerate the degradation of recalcitrant organic compounds, although the energy input for such technologies needs to be considered from a life-cycle perspective.
Q & A
Q. What are the established synthetic routes for 1-butanesulfonic acid methyl ester, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sulfonation of 1-butanol followed by esterification with methanol. For esterification, acid-catalyzed (e.g., H₂SO₄) or base-catalyzed (e.g., NaOH) transesterification can be employed. Key parameters include temperature (80–100°C), molar ratio of sulfonic acid to methanol (1:3–1:5), and reaction time (4–8 hrs). Purity is enhanced via vacuum distillation or column chromatography. Kinetic models for similar methyl esters (e.g., fatty acid methyl esters) suggest reaction rates depend on catalyst concentration and substrate solubility .
Q. How is this compound characterized analytically, and what standards are used for validation?
Methodological Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) is standard for structural confirmation and purity assessment. Retention indices are compared against commercial FAME standards (e.g., 37-component FAME mix) . Nuclear magnetic resonance (NMR) (¹H, ¹³C) resolves sulfonate and methyl ester groups, with deuterated solvents (e.g., CDCl₃) for peak clarity. Quantification via GC requires internal standards (e.g., methyl heptadecanoate) to correct for instrument variability .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer: Stability is influenced by temperature, light, and humidity. Long-term storage recommendations include inert atmospheres (N₂ or Ar) at –20°C in amber glass vials. Degradation products (e.g., hydrolyzed sulfonic acids) are monitored using HPLC-UV at 210 nm. For short-term use, desiccants like silica gel prevent moisture-induced hydrolysis .
Advanced Research Questions
Q. How can kinetic modeling optimize the synthesis of this compound in continuous reactors?
Methodological Answer: Two-step kinetic models (e.g., pseudo-first-order for esterification) are adapted from biodiesel production studies. Parameters like residence time, flow rate, and catalyst recycling are simulated using software tools (e.g., Aspen Plus). Experimental validation involves inline FTIR or Raman spectroscopy to track esterification progress in real time .
Q. What mechanisms underlie the interactions of this compound with biological membranes or enzymes?
Methodological Answer: Molecular dynamics (MD) simulations predict partitioning into lipid bilayers based on logP values. In vitro assays (e.g., fluorescence anisotropy) quantify membrane fluidity changes. Enzyme inhibition studies (e.g., sulfotransferases) use competitive binding assays with radiolabeled substrates (³⁵S) and Lineweaver-Burk plots to determine inhibition constants (Kᵢ) .
Q. How can contradictory data on environmental persistence of sulfonic acid esters be resolved?
Methodological Answer: Systematic reviews (PRISMA guidelines) and meta-analyses reconcile discrepancies by stratifying data by experimental conditions (e.g., pH, microbial activity). Accelerated degradation studies under controlled UV/ozone exposure quantify half-lives. Confounding variables (e.g., coexisting PFAS) are addressed via multivariate regression .
Q. What advanced chromatographic techniques improve resolution of this compound in complex matrices?
Methodological Answer: Two-dimensional GC (GC×GC) with polar/non-polar phase combinations separates co-eluting isomers. For aqueous samples, solid-phase extraction (SPE) using C18 or ion-exchange cartridges pre-concentrates the analyte. High-resolution MS (Orbitrap) with collision-induced dissociation (CID) confirms fragmentation patterns against spectral libraries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
